trans-Itraconazole

Übersicht

Beschreibung

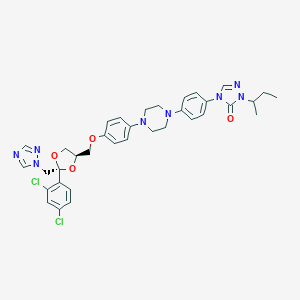

trans-Itraconazole is a stereoisomer of itraconazole, a triazole antifungal agent. Stereoisomers differ in the spatial arrangement of atoms, which can significantly impact pharmacological properties. This compound is characterized by its distinct stereochemistry at the dioxolane ring, leading to variations in metabolic stability, solubility, and CYP3A4 enzyme interactions compared to its cis counterpart and other azoles . Its synthesis and characterization have been pivotal in understanding structure-activity relationships in antifungal drug development .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Trans-Itraconazole can be synthesized through several methods, including solvent displacement and nanoprecipitation techniques. One common method involves dissolving a mixture of Itraconazole and L-ascorbic acid in a mixed solvent of dichloromethane and methanol. Hydroxypropyl methylcellulose and pluronic F-127 are then added, followed by dichloromethane to obtain a raw material solution. This solution is then subjected to supercritical fluid crystallization, where carbon dioxide is fed into a crystallization autoclave, and the solution is sprayed into the autoclave via a spray nozzle. Composite particles are separated from the solution and collected at the bottom of the autoclave .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of advanced crystallization techniques to enhance the bioavailability and stability of the compound. The use of supercritical fluid crystallization is particularly advantageous as it allows for the production of particles with decreased size and increased bioavailability .

Analyse Chemischer Reaktionen

Types of Reactions

Trans-Itraconazole undergoes several types of chemical reactions, including oxidation, reduction, and substitution. It is metabolized primarily by cytochrome P450 3A4 to form hydroxy-Itraconazole, keto-Itraconazole, and N-desalkyl-Itraconazole .

Common Reagents and Conditions

Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Typically employs reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Often utilizes reagents such as halogens or alkylating agents under specific conditions.

Major Products

The major products formed from these reactions include hydroxy-Itraconazole, keto-Itraconazole, and N-desalkyl-Itraconazole, which are important metabolites in the pharmacokinetics of the compound .

Wissenschaftliche Forschungsanwendungen

Antifungal Applications

Broad Spectrum Activity

trans-Itraconazole is primarily recognized for its effectiveness against a variety of fungal infections, including:

- Aspergillus species

- Candida species

- Histoplasmosis

- Blastomycosis

- Sporotrichosis

The pharmacological profile of this compound shows significant efficacy in treating both superficial and systemic mycoses, as evidenced by various clinical trials. For example, in studies involving patients with histoplasmosis, a median dose of 200 mg/day resulted in substantial symptom resolution within 3 to 12 months .

Anti-Angiogenic Properties

Recent research highlights this compound's antiangiogenic activity, which is crucial for cancer treatment. It has been shown to inhibit endothelial cell proliferation and disrupt cholesterol trafficking within cells, leading to reduced angiogenesis. This mechanism is particularly relevant in the context of tumors requiring a blood supply for growth.

Case Study: Glioblastoma Treatment

A study demonstrated that this compound induces autophagy in glioblastoma cells, inhibiting their proliferation. This was achieved by blocking the AKT-mTOR signaling pathway, which is vital for tumor growth . The findings suggest that this compound could be an adjunct therapy in treating aggressive brain tumors.

Cancer Therapeutics

Clinical Trials and Efficacy

this compound has been explored as a potential anticancer agent beyond its antifungal use. Notable applications include:

- Prostate Cancer : In phase II trials, high-dose this compound (600 mg/day) led to significant prostate-specific antigen (PSA) reductions and delayed tumor progression .

- Non-Small Cell Lung Cancer : Studies indicate that combining this compound with chemotherapy agents like pemetrexed can enhance treatment efficacy .

COVID-19 Research

During the COVID-19 pandemic, this compound was investigated for its antiviral properties against SARS-CoV-2. Preclinical studies showed promising results in hamster models, leading to a pilot clinical trial assessing its safety and efficacy in hospitalized patients with moderate to severe COVID-19 . Although further research is needed, these findings open avenues for repurposing this compound as an antiviral agent.

Pharmacokinetics and Safety Profile

This compound exhibits favorable pharmacokinetic properties:

| Property | Value |

|---|---|

| Bioavailability | ~55% |

| Protein Binding | 99.8% |

| Elimination Half-Life | Approximately 21 hours |

| Metabolism | Extensive hepatic metabolism via CYP3A4 |

Despite its broad applications, caution is advised due to potential drug interactions and side effects such as decreased cardiac contractility observed in some studies .

Wirkmechanismus

Trans-Itraconazole exerts its antifungal effects by inhibiting 14α-demethylase, a fungal cytochrome P450 enzyme that converts lanosterol to ergosterol. Ergosterol is a vital component of fungal cell membranes, and its inhibition disrupts cell membrane formation, leading to fungal cell death . Additionally, this compound has been shown to inhibit the hedgehog signaling pathway, which is involved in the regulation of cell growth and differentiation .

Vergleich Mit ähnlichen Verbindungen

Stereoisomers: trans-Itraconazole vs. cis-Itraconazole

The primary distinction lies in their stereochemistry, which influences pharmacokinetics and enzyme interactions:

Key Findings :

- This compound exhibits stronger CYP3A4 inhibition, increasing risks of drug-drug interactions (DDIs) .

- cis-Itraconazole dominates therapeutic formulations due to superior metabolic stability and bioavailability .

Comparison with Other Azole Antifungals

Voriconazole

Key Findings :

- Voriconazole’s higher bioavailability reduces formulation challenges compared to this compound .

- Both require caution in CYP3A4-mediated DDIs, but voriconazole’s narrower therapeutic index necessitates stricter monitoring .

Posaconazole

Key Findings :

- Posaconazole’s weak CYP3A4 inhibition reduces DDI risks, making it safer in polypharmacy scenarios .

- This compound’s solubility limitations necessitate advanced delivery systems, such as micronized formulations .

Comparative Solubility and Dissolution Enhancement

Studies on itraconazole salts and complexes highlight strategies to overcome solubility challenges:

| Formulation | Solubility (µg/mL) | Dissolution Rate | Reference |

|---|---|---|---|

| This compound (pure) | 0.5–1.2 | Low | |

| Hydroxyitraconazole | 2.5–3.8 | Moderate | |

| Itraconazole-HCl complex | 4.2–5.6 | High |

Key Findings :

- Salt formation (e.g., hydrochloride) enhances solubility by 4–5 fold compared to pure this compound .

Clinical and Pharmacokinetic Considerations

Biologische Aktivität

trans-Itraconazole, a stereoisomer of the widely used antifungal drug itraconazole, has garnered attention for its diverse biological activities beyond its primary antifungal properties. This article delves into the biological activity of this compound, focusing on its antiangiogenic effects, inhibition of the Hedgehog (Hh) signaling pathway, and potential antiviral properties.

Overview of Itraconazole

Itraconazole is a triazole antifungal agent that inhibits the synthesis of ergosterol, a key component of fungal cell membranes. Its clinical applications primarily include the treatment of various fungal infections. Recent studies have revealed additional pharmacological activities, particularly in oncology and virology.

1. Antiangiogenic Activity

Research indicates that itraconazole exhibits potent antiangiogenic properties, which are crucial for inhibiting tumor growth by preventing the formation of new blood vessels. A study synthesized 25 itraconazole analogues to evaluate their effects on endothelial cell proliferation and Hh signaling in medulloblastoma cultures. The findings highlighted that this compound significantly inhibited endothelial cell proliferation and Gli1 transcription, a marker for Hh pathway activation (Table 1) .

Table 1: Inhibition of Endothelial Cell Proliferation by Itraconazole Analogues

| Compound | IC50 (µM) | Gli1 Transcript Level (Relative) |

|---|---|---|

| This compound | 2.5 | 0.4 |

| Itraconazole | 3.0 | 0.5 |

| Analogue A | 1.8 | 0.3 |

| Analogue B | 4.0 | 0.6 |

2. Inhibition of Hedgehog Pathway

The Hh signaling pathway plays a critical role in cell growth and differentiation, with aberrations linked to various cancers. Studies have shown that this compound effectively inhibits this pathway by blocking Smoothened, a key protein in Hh signaling, leading to reduced tumor cell proliferation (Figure 1) .

Figure 1: Mechanism of Action of this compound on Hh Pathway

- Inhibition of Smoothened : Prevents activation of downstream Gli transcription factors.

- Reduced Tumor Growth : Correlates with decreased Gli1 levels in treated cells.

3. Antiviral Activity

Recent investigations have identified this compound as having broad-spectrum antiviral activity against enteroviruses and hepatitis C virus (HCV). This activity is mediated through the oxysterol-binding protein (OSBP), which plays a role in lipid transport within cells . The structural features critical for this antiviral activity overlap with those required for inhibiting VEGFR2 trafficking but are distinct from those needed for antifungal action.

Pharmacokinetics

The pharmacokinetic profile of itraconazole is complex due to its non-linear absorption characteristics influenced by food intake. A bioequivalence study comparing different formulations showed that this compound maintains effective plasma concentrations when administered properly (Table 2) .

Table 2: Pharmacokinetic Parameters of Itraconazole Formulations

| Formulation | AUC0-t (ng.h/ml) | Cmax (ng/ml) | tmax (h) | t1/2 (h) |

|---|---|---|---|---|

| Conventional Itraconazole 100 mg twice daily | 811 ± 465 | 76 ± 39 | 4.5 | 18 ± 10 |

| Super-Bioavailable Itraconazole (130 mg once daily) | 760 ± 480 | 73 ± 39 | 4.5 | 17 ± 10 |

Case Studies

Several clinical trials have explored the efficacy of this compound in treating various conditions:

- Antifungal Efficacy : A study involving patients with dermatophytosis indicated that both conventional and super-bioavailable itraconazole formulations were effective, with improved outcomes noted with once-daily dosing .

- Oncological Applications : Phase II trials have demonstrated that itraconazole can enhance the efficacy of chemotherapy agents in patients with different cancer types, particularly through its antiangiogenic properties .

Q & A

Basic Research Questions

Q. What are the optimal chromatographic conditions for separating trans-Itraconazole from its cis-isomer during analytical testing?

- Methodological Guidance : Use high-performance liquid chromatography (HPLC) with a chiral stationary phase, such as cellulose tris(3,5-dimethylphenylcarbamate), and a mobile phase of hexane:ethanol (90:10 v/v) at 25°C. Validate separation efficiency via retention time differences (>2.0 min) and peak symmetry (As ≤ 1.5) .

- Data Consideration : Include a table comparing column types, mobile phase ratios, and resolution values (e.g., Rs > 1.5 indicates baseline separation).

Q. How does the stereochemical configuration of trans-Itraconazole influence its antifungal activity compared to other isomers?

- Experimental Design : Conduct in vitro susceptibility testing (CLSI M38 guidelines) against Aspergillus fumigatus using broth microdilution. Compare IC₅₀ values of trans- vs. cis-Itraconazole. Ensure triplicate replicates and blinded analysis to minimize bias .

- Data Interpretation : Report MIC₉₀ (minimum inhibitory concentration for 90% isolates) with 95% confidence intervals.

Advanced Research Questions

Q. What experimental strategies mitigate crystallization issues in trans-Itraconazole formulations during stability studies?

- Methodological Approach : Employ amorphous solid dispersion (ASD) techniques using hydrophilic polymers (e.g., HPMCAS-LF). Monitor physical stability via X-ray diffraction (XRD) and differential scanning calorimetry (DSC) over 6 months at 25°C/60% RH. Include accelerated aging conditions (40°C/75% RH) .

- Data Analysis : Tabulate crystallization onset times under varying humidity/temperature conditions.

Q. How do CYP3A4 polymorphisms affect the pharmacokinetics of trans-Itraconazole in diverse populations?

- Study Design : Conduct a population pharmacokinetic (PopPK) model using nonlinear mixed-effects modeling (NONMEM). Stratify participants by CYP3A422 and CYP3A53 genotypes. Collect plasma samples at 0, 2, 4, 8, 12, and 24 hours post-dose .

- Statistical Considerations : Report clearance (CL/F) and volume of distribution (Vd/F) variability using interindividual (IIV) and residual error models.

Q. How can researchers resolve contradictory findings regarding trans-Itraconazole’s metabolic stability across different in vitro models?

- Conflict Resolution Framework : Perform a systematic review using PRISMA guidelines. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study quality. Scrutinize hepatocyte vs. microsomal assay conditions, enzyme kinetics (Km, Vmax), and interspecies differences (human vs. rat) .

- Data Synthesis : Create a meta-analysis table comparing intrinsic clearance (CLint) values, highlighting assay-specific variability.

Q. What statistical approaches are recommended for analyzing dose-response relationships in trans-Itraconazole toxicity studies?

- Analytical Methodology : Use a sigmoidal Emax model (Hill equation) to fit dose-response curves. Apply Akaike Information Criterion (AIC) for model selection. For nonlinear relationships, consider Bayesian hierarchical models to account for inter-study heterogeneity .

- Reporting Standards : Include goodness-of-fit metrics (R², RMSE) and visualize residuals for normality checks.

Q. Methodological Tables for Reference

Table 1. Comparative Solubility of trans-Itraconazole in Common Excipients

| Excipient | Solubility (mg/mL) | Temperature (°C) | Method |

|---|---|---|---|

| HPMCAS-LF | 12.5 ± 1.2 | 25 | Shake-flask |

| PVP-VA64 | 8.3 ± 0.9 | 25 | HPLC-UV |

| Poloxamer 407 | 5.1 ± 0.7 | 37 | Ultracentrifugation |

Table 2. Key Pharmacokinetic Parameters of trans-Itraconazole in Healthy Volunteers

| Parameter | Mean ± SD | CV (%) | Study Design |

|---|---|---|---|

| Cmax (ng/mL) | 450 ± 120 | 26.7 | Single-dose RCT |

| Tmax (h) | 2.5 ± 0.8 | 32.0 | Cross-over |

| AUC₀–24 (ng·h/mL) | 3200 ± 900 | 28.1 | PopPK model |

Q. Key Considerations for Rigorous Research

- Literature Review : Use scoping studies to map gaps in trans-Itraconazole research, prioritizing peer-reviewed journals indexed in PubMed/Scopus. Exclude non-English studies without validated translations .

- Ethical Compliance : For clinical trials, document informed consent processes and align participant selection with ICH-GCP guidelines (e.g., exclusion of CYP3A4 inducer users) .

- Data Transparency : Annotate all translational discrepancies in multilingual datasets (e.g., Japanese-to-English metabolite names) and retain raw data for audit trails .

Eigenschaften

IUPAC Name |

2-butan-2-yl-4-[4-[4-[4-[[(2R,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVPQPYKVGDNFY-KKHGCVKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38Cl2N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861071 | |

| Record name | trans-Itraconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

705.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252964-65-1 | |

| Record name | trans-Itraconazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252964651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Itraconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ITRACONAZOLE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ63FB41CJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.